4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine
Description
4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine is a thiazole derivative featuring a chlorine substituent at the 4-position of the thiazole ring and a 4-methoxyphenyl group attached to the amine at the 2-position. Its molecular formula is C₁₀H₉ClN₂OS, with a calculated molecular weight of 240.71 g/mol.
Properties
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-4-2-7(3-5-8)12-10-13-9(11)6-15-10/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUSSYOVYPFRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine typically involves the reaction of 4-chloroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the thiazole ring . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the electron-donating effect of the nitrogen and sulfur atoms.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents such as sodium borohydride can reduce the nitro group to an amine.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can replace the chloro group.
Major Products
Oxidation Products: Oxidation of the thiazole ring can yield sulfoxides or sulfones.
Reduction Products: Reduction of the nitro group yields the corresponding amine.
Substitution Products: Nucleophilic substitution yields various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Research
Ion Channel Modulation
The primary application of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine lies in its ability to selectively activate potassium channels, specifically KCNQ1. This is crucial for cardiac repolarization and offers therapeutic potential for conditions such as cardiac arrhythmias and other disorders associated with ion channel dysfunction.
Mechanism of Action
Research indicates that the compound interacts selectively with specific potassium channels, which is essential for understanding its pharmacological profile. Modifications to the methoxy group have been shown to influence both metabolic stability and interaction affinity with target proteins, thereby enhancing its potential as a drug candidate.
Anticancer Activity
The thiazole scaffold is well-known for its diverse biological activities, including anticancer properties. Various derivatives of 2-aminothiazoles have demonstrated significant cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against hepatocellular carcinoma and other malignancies .
Case Studies
- Cytotoxicity Assays : Derivatives containing the thiazole moiety have been tested against human liver hepatocellular carcinoma (HepG2) and VERO cells, showing potent cytotoxic effects. For example, structural modifications led to enhanced activity against these cancer cell lines .
- Structure-Activity Relationships (SAR) : Studies have detailed how variations in the thiazole structure can significantly impact anticancer activity, suggesting that the presence of specific substituents can enhance potency against various cancer types .
Other Biological Activities
Antimicrobial and Anti-inflammatory Properties
Compounds similar to this compound have been reported to exhibit antimicrobial and anti-inflammatory activities. This broad spectrum of biological effects makes thiazole derivatives attractive candidates for further development in therapeutic applications beyond oncology .
Comparative Analysis with Related Compounds
A comparative table highlights the biological activities of various thiazole derivatives:
| Compound Name | Chlorine Position | Biological Activity |
|---|---|---|
| This compound | 4 | Selective potassium channel activator |
| 4-(4-Methoxyphenyl)thiazol-2-amine | None | Moderate potassium channel activity |
| 5-Chloro-N-(4-methoxyphenyl)thiazol-2-amine | 5 | Altered activity compared to parent |
| N-(4-Methoxybenzyl)thiazol-2-amine | None | Different interaction profile |
This table illustrates how structural variations can influence both the chemical reactivity and biological efficacy of thiazole derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Physicochemical Properties
The table below compares key properties of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine with structurally related thiazol-2-amine derivatives:
*Estimated based on similar synthesis methods .
Key Observations:
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points compared to electron-donating groups (e.g., OMe). For instance, 4-(4-nitrophenyl)thiazol-2-amine melts at 286°C , while 4-(4-methoxyphenyl)thiazol-2-amine melts at 115–165°C .
- Synthetic Yields : Halogenated derivatives (e.g., 4-(4-chlorophenyl)thiazol-2-amine) show moderate yields (72–88%) , whereas methoxy-substituted analogs achieve higher yields (94%) due to milder reaction conditions .
Structural Modifications and Pharmacological Outcomes
- Chlorine vs. Methoxy Groups : Chlorine improves metabolic stability and lipophilicity, favoring membrane permeability, while methoxy groups enhance solubility and electronic effects for receptor interactions .
- Hybrid Derivatives : Combining chloro and methoxy substituents (as in the target compound) may balance solubility and bioavailability, though experimental data are pending.
Biological Activity
4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a thiazole ring, which contributes to its pharmacological properties. Research indicates its potential applications in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent and a methoxyphenyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes involved in cellular processes or interact with receptors, modulating their activity. Notably, its ability to disrupt microbial cell membranes enhances its efficacy as an antimicrobial agent.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating potent inhibitory effects. The mechanism involves disruption of microbial cell membrane integrity and interference with metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A-431 (skin cancer) cells. The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances its cytotoxicity by facilitating interactions with cellular targets involved in proliferation pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.61 | Inhibition of cell proliferation |
| A-431 | 1.98 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. It demonstrated superior activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Research : A study investigating the effects on HepG2 cells revealed that treatment with this thiazole derivative resulted in significant cell death compared to control groups, with mechanisms involving apoptosis being confirmed through flow cytometry assays .
- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a marked reduction in edema compared to untreated controls, indicating its therapeutic potential in inflammatory diseases .
Q & A
Q. What analytical challenges arise in purity assessment?
- Solutions :
- HPLC-DAD/MS : Detects trace impurities (e.g., regioisomers from incomplete cyclization).
- Elemental Analysis : Confirms stoichiometry (e.g., %C deviation <0.3%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
